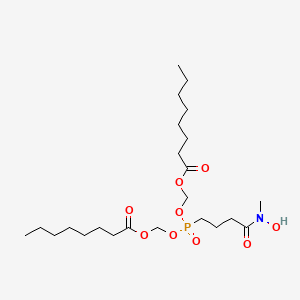

Antimalarial agent 18

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C23H44NO9P |

|---|---|

分子量 |

509.6 g/mol |

IUPAC 名称 |

[[4-[hydroxy(methyl)amino]-4-oxobutyl]-(octanoyloxymethoxy)phosphoryl]oxymethyl octanoate |

InChI |

InChI=1S/C23H44NO9P/c1-4-6-8-10-12-16-22(26)30-19-32-34(29,18-14-15-21(25)24(3)28)33-20-31-23(27)17-13-11-9-7-5-2/h28H,4-20H2,1-3H3 |

InChI 键 |

JKGXSVCXJVTQCR-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCC(=O)OCOP(=O)(CCCC(=O)N(C)O)OCOC(=O)CCCCCCC |

产品来源 |

United States |

Foundational & Exploratory

Antimalarial agent 18 mechanism of action against Plasmodium falciparum

An In-depth Technical Guide on the Mechanism of Action of Antimalarial Agent 18 Against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. This compound, a potent inhibitor of the non-mevalonate isoprenoid biosynthesis pathway, represents a promising candidate in this pursuit. This technical guide provides a comprehensive overview of the mechanism of action of this compound against P. falciparum, including its molecular target, biochemical pathway of inhibition, and quantitative efficacy. Detailed experimental protocols for the key assays used in its characterization are also presented, along with visualizations of the relevant biological pathway and experimental workflows.

Introduction to this compound

This compound is a synthetic compound belonging to the acyloxymethyl series of prodrugs. It is designed as a surrogate of fosmidomycin, a natural antibiotic known to inhibit the non-mevalonate pathway of isoprenoid biosynthesis. The prodrug design aims to enhance the cellular uptake and bioavailability of the active compound, thereby improving its therapeutic potential. This compound has demonstrated potent activity against the blood stages of P. falciparum, the most virulent species of malaria parasite in humans.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), also known as IspC. This enzyme catalyzes a key step in the non-mevalonate, or methylerythritol phosphate (MEP), pathway for isoprenoid biosynthesis. This pathway is essential for the survival of P. falciparum as it is the sole source of isoprenoid precursors, which are vital for various cellular processes, including protein prenylation, ubiquinone biosynthesis, and dolichol synthesis.

Crucially, the non-mevalonate pathway is absent in humans, who utilize the mevalonate pathway for isoprenoid synthesis. This metabolic divergence provides a therapeutic window for selective toxicity against the parasite, minimizing off-target effects in the host.

As a prodrug, this compound is chemically modified to be more lipophilic, facilitating its passage across the parasite's cell membranes. Once inside the parasite, it is believed that endogenous esterases cleave the acyloxymethyl group, releasing the active phosphonate-containing compound that directly inhibits the IspC enzyme.

Quantitative Data

The biological activity of this compound has been quantified through in vitro assays against P. falciparum and a human cell line to assess its therapeutic index.

| Compound | Target Organism/Cell Line | Assay Type | IC50 Value | Reference |

| This compound | Plasmodium falciparum | Growth Inhibition | 50 nM | |

| This compound | MRC-5 fibroblasts | Cytotoxicity | 40.3 µM |

Signaling Pathway

The non-mevalonate (MEP) pathway is a multi-enzyme pathway that synthesizes the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), from glyceraldehyde 3-phosphate and pyruvate. This compound inhibits the second committed step of this pathway.

Caption: The non-mevalonate (MEP) pathway in P. falciparum and the inhibitory action of this compound on the IspC enzyme.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the antimalarial activity and cytotoxicity of compounds like this compound.

In Vitro Cultivation of Plasmodium falciparum

This protocol describes the continuous culture of the asexual erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum strain (e.g., 3D7, W2)

-

Human erythrocytes (blood group O+)

-

Complete culture medium (RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 0.5% Albumax II or 10% human serum)

-

Sterile, disposable culture flasks (25 cm²)

-

Humidified incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C

-

Centrifuge

-

Microscope and Giemsa stain for monitoring parasitemia

Procedure:

-

Prepare the complete culture medium and warm it to 37°C.

-

Wash human erythrocytes three times with incomplete RPMI-1640 medium by centrifugation at 800 x g for 5 minutes.

-

To initiate a culture, thaw a frozen stock of parasitized erythrocytes and add them to a culture flask containing complete medium and fresh erythrocytes to achieve a final hematocrit of 5% and a starting parasitemia of 0.5%.

-

Place the flask in the incubator at 37°C.

-

Maintain the culture by changing the medium daily. This is done by gently aspirating the old medium and replacing it with fresh, pre-warmed complete medium.

-

Monitor the parasite growth daily by preparing a thin blood smear from the culture, staining with Giemsa, and determining the parasitemia by light microscopy.

-

Subculture the parasites every 2-3 days or when the parasitemia reaches 5-8%. To do this, transfer a small volume of the existing culture to a new flask with fresh erythrocytes and complete medium to bring the parasitemia back down to 0.5%.

SYBR Green I-Based Parasite Growth Inhibition Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of the antimalarial agent.

Materials:

-

Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

-

This compound, dissolved in DMSO and serially diluted in complete culture medium

-

96-well black microtiter plates with a clear bottom

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO), diluted to 2x in lysis buffer

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

-

Add 100 µL of the serially diluted this compound to the wells of the 96-well plate in triplicate. Include control wells with no drug and wells with a known antimalarial (e.g., chloroquine).

-

Add 100 µL of the synchronized parasite culture to each well.

-

Incubate the plate for 72 hours in the humidified, gassed incubator at 37°C.

-

After incubation, freeze the plate at -20°C for at least 2 hours to lyse the erythrocytes.

-

Thaw the plate and add 100 µL of the SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control wells.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay on MRC-5 Cells

This assay assesses the toxicity of the compound against a human cell line.

Materials:

-

MRC-5 human lung fibroblast cell line

-

Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

-

This compound, serially diluted in cell culture medium

-

96-well clear microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate spectrophotometer (absorbance at 570 nm)

Procedure:

-

Seed the MRC-5 cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Remove the medium and add 100 µL of fresh medium containing the serially diluted this compound. Include control wells with no compound.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control wells.

-

Determine the IC50 value by plotting the percentage of cell viability against the drug concentration.

Experimental Workflow

The overall workflow for assessing the in vitro antimalarial activity of a compound is depicted below.

In Vitro Antiplasmodial Activity of Antimalarial Agent 18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimalarial agent 18, a novel acyloxymethyl prodrug of a fosmidomycin surrogate, has demonstrated potent in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides a comprehensive overview of its antiplasmodial efficacy, mechanism of action, and the experimental protocols used for its evaluation. The data presented herein supports its potential as a lead compound for the development of new antimalarial therapies that target the non-mevalonate pathway of isoprenoid biosynthesis.

Quantitative Analysis of Biological Activity

The in vitro efficacy of this compound was determined against the erythrocytic stages of P. falciparum. Furthermore, its cytotoxicity was assessed using a human fibroblast cell line to establish its selectivity for the parasite.

| Compound | Biological Target | Activity (IC50) | Reference |

| This compound | Plasmodium falciparum | 50 nM | [1] |

| This compound | MRC-5 (human lung fibroblast) | 40.3 µM | [1] |

Selectivity Index (SI):

The selectivity index, calculated as the ratio of the cytotoxic IC50 to the antiplasmodial IC50, is a critical parameter in drug development, indicating the therapeutic window of a compound.

| Compound | SI (IC50 MRC-5 / IC50P. falciparum) |

| This compound | 806 |

Mechanism of Action: Inhibition of the Non-Mevalonate Pathway

This compound functions as a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (IspC), a key enzyme in the non-mevalonate pathway (also known as the MEP pathway) of isoprenoid biosynthesis.[1] This pathway is essential for the survival of P. falciparum and other apicomplexan parasites, as well as many bacteria, but is absent in humans, making it an attractive target for selective chemotherapy. Isoprenoids are vital for various cellular processes in the parasite, including protein prenylation and the biosynthesis of ubiquinone and dolichols.

Caption: The Non-Mevalonate (MEP) Pathway in P. falciparum and the inhibitory action of this compound on the IspC enzyme.

Experimental Protocols

The following sections detail the standardized methodologies for the in vitro assessment of antiplasmodial activity and cytotoxicity.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum by measuring the proliferation of the parasite via the fluorescence of SYBR Green I, a DNA-intercalating dye.

Materials:

-

P. falciparum culture (e.g., NF54 strain), synchronized to the ring stage

-

Complete culture medium (RPMI-1640, supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Human erythrocytes (O+)

-

96-well black, clear-bottom microplates

-

This compound stock solution (in DMSO)

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I)

-

Modular incubation chamber

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

-

Drug Plate Preparation: A serial dilution of this compound is prepared in complete culture medium in the 96-well plate. Control wells containing no drug (vehicle control) and uninfected erythrocytes (background control) are also included.

-

Parasite Seeding: A suspension of P. falciparum-infected erythrocytes is prepared at 2% hematocrit and 0.5% parasitemia. 180 µL of this suspension is added to each well of the drug plate.

-

Incubation: The plate is placed in a modular incubation chamber, gassed with the appropriate mixture, and incubated at 37°C for 72 hours.

-

Lysis and Staining: After incubation, the plate is frozen at -80°C and thawed to lyse the erythrocytes. 100 µL of SYBR Green I lysis buffer is added to each well, and the plate is incubated in the dark at room temperature for 1-2 hours.

-

Fluorescence Measurement: The fluorescence intensity of each well is measured using a fluorescence plate reader.

-

Data Analysis: The background fluorescence from uninfected erythrocytes is subtracted from all readings. The fluorescence values are then normalized to the vehicle control (100% growth). The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxicity of a compound on a mammalian cell line by measuring the metabolic activity of the cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

-

MRC-5 human lung fibroblast cell line

-

Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)

-

96-well clear, flat-bottom microplates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate spectrophotometer (absorbance at 570 nm)

Procedure:

-

Cell Seeding: MRC-5 cells are seeded into a 96-well plate at a density of approximately 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) and a no-cell control (medium only) are included.

-

Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: The medium containing the compound is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plate is then incubated for another 3-4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.

-

Data Analysis: The background absorbance from the no-cell control is subtracted. The cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound exhibits potent and selective in vitro activity against P. falciparum. Its mechanism of action, targeting the essential and parasite-specific non-mevalonate pathway, makes it a promising candidate for further preclinical development. The high selectivity index suggests a favorable safety profile. The detailed protocols provided in this guide offer a standardized framework for the continued investigation of this and other novel antimalarial compounds.

References

The Structure-Activity Relationship of Antimalarial Agent 18 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of antimalarial compounds, exemplified by Antimalarial Agent 18. This agent and its analogs are potent inhibitors of the non-mevalonate isoprenoid biosynthesis pathway, a critical metabolic route in Plasmodium falciparum, the deadliest species of malaria parasite. By targeting the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (IspC), these compounds represent a significant advancement in the development of novel therapeutics against drug-resistant malaria.

Core Compound and Mechanism of Action

This compound, also identified as compound 13j in recent literature, is a fosmidomycin surrogate belonging to the acyloxymethyl prodrug series.[1][2] Fosmidomycin itself is a natural antibiotic that inhibits IspC, an essential enzyme in the non-mevalonate (or MEP) pathway for isoprenoid biosynthesis.[2][3] This pathway is crucial for the survival of many bacteria and apicomplexan parasites like Plasmodium, but is absent in humans, making it an attractive and specific drug target.[2][3]

The core challenge with fosmidomycin is its high polarity, which leads to poor pharmacokinetic properties.[2] this compound and its analogs are designed as prodrugs to overcome this limitation. By masking the polar phosphonate group, these compounds can more effectively penetrate the parasite's cell wall.[2]

Structure-Activity Relationship (SAR) Analysis

The potency of this compound and its analogs is closely tied to the nature of the promoiety attached to the core structure. The SAR data, summarized in the tables below, reveals key trends that can guide future drug design and optimization.

Quantitative Data Summary

The following tables present the in vitro activity of this compound and its analogs against the multidrug-resistant K1 strain of P. falciparum, as well as their cytotoxicity against human MRC-5 fibroblast cells.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of Acyloxymethyl Analogs

| Compound | R Group | P. falciparum IC50 (nM) | MRC-5 CC50 (µM) | Selectivity Index (SI) |

| 13a | Methyl | 120 | 25.1 | 209 |

| 13b | Ethyl | 70 | 36.5 | 521 |

| 13c | Propyl | 60 | 35.8 | 597 |

| 13d | Isopropyl | 60 | 36.1 | 602 |

| 13e | tert-Butyl | 110 | 26.3 | 239 |

| 13f | Butyl | 50 | 38.2 | 764 |

| 13g | Isobutyl | 60 | 35.2 | 587 |

| 13h | Phenyl | 50 | 18.2 | 364 |

| 13i | Benzyl | 70 | 15.3 | 219 |

| 13j (Agent 18) | Heptyl | 50 | 40.3 | 806 |

| 13k | Cyclohexyl | 70 | 28.4 | 406 |

| 13l | 3-Phenylpropyl | 60 | 20.1 | 335 |

| 13m | 2-Phenylethyl | 60 | 19.8 | 330 |

| 13n | Phenyl (from hydrogenation) | 50 | 18.2 | 364 |

Data extracted from Courtens et al., 2023.

Observations from SAR Data:

-

Alkyl Chain Length: A clear trend is observed with the length of the alkyl chain of the promoiety. Potency against P. falciparum increases with chain length, peaking with the heptyl group of this compound (13j).

-

Lipophilicity and Potency: The increased lipophilicity of the longer alkyl chains likely enhances cell penetration, leading to greater efficacy.

-

Cytotoxicity: While cytotoxicity also varies, the selectivity index (SI), a ratio of cytotoxicity to antiplasmodial activity, remains favorable for the most potent compounds, indicating a promising therapeutic window.

-

Aromatic Moieties: The presence of aromatic rings in the promoiety also results in high potency, though with a slight increase in cytotoxicity compared to the long-chain alkyl analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.

In Vitro Antiplasmodial Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of the compounds against the chloroquine- and pyrimethamine-resistant K1 strain of P. falciparum.

-

Parasite Culture: P. falciparum is cultured in human red blood cells (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: The test compounds are serially diluted in RPMI 1640 medium.

-

Assay Plate Preparation: The diluted compounds are added to a 96-well plate, followed by the addition of the parasite culture (2% hematocrit and 1% parasitemia).

-

Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Quantification of Parasite Growth: Parasite growth is determined by measuring the activity of parasite-specific lactate dehydrogenase (pLDH). The pLDH assay is a colorimetric assay that measures the conversion of a substrate to a colored product, which is proportional to the number of viable parasites.

-

Data Analysis: The IC50 values are calculated from the dose-response curves using a logarithmic regression analysis.

Cytotoxicity Assay

This assay determines the 50% cytotoxic concentration (CC50) of the compounds against a human cell line (MRC-5 fibroblasts) to assess their potential toxicity to the host.

-

Cell Culture: MRC-5 cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Plate Preparation: Cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Addition: The test compounds are serially diluted and added to the cells.

-

Incubation: The plates are incubated for 72 hours.

-

Cell Viability Measurement: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, mitochondrial dehydrogenases of viable cells reduce MTT to a purple formazan product. The absorbance of the formazan is proportional to the number of viable cells.

-

Data Analysis: The CC50 values are determined from the dose-response curves.

Visualizations

The following diagrams illustrate the targeted biological pathway and the experimental workflows.

References

- 1. Acyloxybenzyl and Alkoxyalkyl Prodrugs of a Fosmidomycin Surrogate as Antimalarial and Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyloxymethyl and alkoxycarbonyloxymethyl prodrugs of a fosmidomycin surrogate as antimalarial and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry of the non-mevalonate isoprenoid pathway - PMC [pmc.ncbi.nlm.nih.gov]

Target Deconvolution and Validation of Antimalarial Agent 18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. Antimalarial agent 18, a promising new compound, has demonstrated potent activity against the blood stages of P. falciparum. This technical guide provides an in-depth overview of the target identification and validation process for this compound, intended to equip researchers and drug development professionals with the necessary information to further investigate and develop this and similar agents.

This compound (also referred to as compound 13j in associated literature) is an acyloxymethyl prodrug of a fosmidomycin surrogate. Its design is based on leveraging electronic, lipophilic, and siderophoric properties to enhance cellular uptake and efficacy. The identified target of this compound is 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), also known as IspC, a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis.[1] This pathway is essential for the parasite but absent in humans, making it an attractive target for selective chemotherapy.[1]

Quantitative Data Summary

The biological activity of this compound has been characterized through a series of in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

| Parameter | Organism/Cell Line | IC₅₀ | Reference |

| Antiplasmodial Activity | Plasmodium falciparum | 50 nM | |

| Antibacterial Activity | Acinetobacter baumannii | 390 nM | |

| Antibacterial Activity | Mycobacterium tuberculosis (H37Ra) | >64 µM | |

| Cytotoxicity | MRC-5 Fibroblasts | 40.3 µM |

Table 1: Biological Activity of this compound

Target Identification and Validation

The identification of IspC as the molecular target of this compound is predicated on its structural design as a fosmidomycin surrogate. Fosmidomycin is a known inhibitor of IspC.[1] The validation of this target involves a multi-faceted approach, including enzymatic assays, genetic methods, and chemoproteomics.

Signaling Pathway: The Non-Mevalonate (MEP) Pathway

This compound targets the non-mevalonate pathway, also known as the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway, for isoprenoid biosynthesis. This pathway is crucial for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are essential precursors for a wide range of vital molecules. The diagram below illustrates the key steps in this pathway and the point of inhibition by the active form of this compound.

References

Synthesis of Novel Analogs of Antimalarial Agent 18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the urgent development of new and effective antimalarial agents. This technical guide focuses on the synthesis of novel analogs of quinoline-based antimalarials, a class of compounds that has historically been a cornerstone of malaria treatment. While direct information on a specific "Antimalarial agent 18" is limited, this document consolidates synthetic strategies and structure-activity relationship (SAR) data for structurally related and promising quinoline analogs, providing a valuable resource for researchers in the field.

Overview of Quinoline-Based Antimalarials

Quinoline and its derivatives have been extensively explored for the development of potent antimalarial agents.[1] This class of compounds, which includes well-known drugs like chloroquine and amodiaquine, has been the subject of numerous chemical modifications to enhance efficacy against resistant parasite strains and minimize side effects.[1][2] The core quinoline scaffold offers a versatile platform for structural modifications at various positions, influencing the compound's antimalarial activity, pharmacokinetic properties, and mechanism of action.[3] Many of these compounds are believed to exert their antimalarial effect by interfering with the detoxification of heme in the parasite's digestive vacuole.[4][5]

Synthetic Strategies for Novel Quinoline Analogs

The synthesis of novel quinoline analogs often involves multi-step reaction sequences. Below are detailed experimental protocols for the synthesis of key classes of quinoline-based antimalarials.

Synthesis of 7-(2-Phenoxyethoxy)-4(1H)-quinolones

A series of 7-(2-phenoxyethoxy)-4(1H)-quinolones have been synthesized and evaluated for their antimalarial activity.[6] The general synthetic approach is outlined below.

Experimental Protocol:

The synthesis of 7-(2-phenoxyethoxy)-4(1H)-quinolone analogs typically follows a multi-step procedure. A key step involves the N-acylation of 5-amino-2-substituted-phenols to produce an intermediate acetamide.[6] This acetamide is then alkylated using various alkyl halides. Subsequently, the acetamide intermediates are hydrolyzed using a base like potassium hydroxide (KOH) to yield the corresponding anilines. These anilines are then cyclized using a 2-ethyl-β-ketoester to produce the final 4(1H)-quinolone derivatives.[6] An alternative route can be employed using a commercially available di-substituted nitro precursor.[6] Purification of the final compounds can be achieved through precipitation and recrystallization from a solvent mixture such as DMF:methanol (4:1).[6]

Synthesis of 6-Chloro-2-arylvinylquinolines

Recent studies have identified 6-chloro-2-arylvinylquinolines as a promising class of antimalarial agents with potent activity against chloroquine-resistant strains.[7]

Experimental Protocol:

The synthesis of 6-chloro-2-arylvinylquinolines begins with the reaction of substituted anilines with ethyl acetoacetate in the presence of acetic acid or polyphosphoric acid to form hydroxyquinolines.[7] The resulting hydroxyquinolines are then treated with phosphorus oxychloride to yield the corresponding chloroquinolines. Subsequently, a reaction with N,N-dimethylaminoalkylamines affords the aminoquinoline intermediates. The final step involves an olefination reaction between the aminoquinolines and various aromatic aldehydes in the presence of p-toluenesulfonamide to furnish the desired 2-arylvinylquinoline analogs.[7]

Synthesis of Reversed Chloroquine (RCQ) Analogs

To combat chloroquine resistance, a novel class of "reversed chloroquine" (RCQ) molecules has been developed. These compounds consist of a chloroquine-like moiety linked to a resistance reversal-like moiety.[5]

Experimental Protocol:

The synthesis of RCQ analogs involves linking a 7-chloro-4-aminoquinoline core to an aromatic head group. The linkage between these two moieties can be varied in length without significant loss of antimalarial activity.[5] The aromatic head group itself can also be substantially modified. The specific synthetic steps would depend on the nature of the linker and the aromatic head group being introduced.

Structure-Activity Relationship (SAR) and Biological Activity

The antimalarial potency of quinoline analogs is highly dependent on their structural features. The following tables summarize the in vitro antimalarial activity of various synthesized analogs against different strains of P. falciparum.

| Compound | R¹ | R² | EC₅₀ (nM) vs. Dd2 strain[7] |

| 8 | OMe | H | 41.2 ± 5.3 |

| 9 | OMe | 4-NO₂ | 28.6 ± 0.9 |

| 10 | OMe | 2-NO₂ | 56.3 ± 8.1 |

| 11 | OMe | 3-NO₂ | 49.5 ± 4.0 |

| 24 | Cl | 4-NO₂ | 10.9 ± 1.9 |

| 29 | Cl | 4-CF₃ | 14.2 ± 1.1 |

| 31 | Cl | 4-F | 13.9 ± 0.9 |

| 86 | Cl | 4-CN | 14.8 ± 1.2 |

| 92 | Cl | 3,4-di-Cl | 14.3 ± 1.8 |

| 93 | Cl | 3-Cl, 4-F | 14.6 ± 1.1 |

| Table 1: In vitro antimalarial activity of 6-substituted 2-arylvinylquinolines against the Dd2 strain of P. falciparum. |

| Compound | Modification | IC₅₀ (µg/mL) vs. P. falciparum[8] |

| 4b | - | <0.5 |

| 4g | - | <0.5 |

| 4i | - | <0.5 |

| 12 | - | <0.5 |

| Chloroquine | - | Standard |

| Table 2: In vitro antimalarial activity of selected novel quinoline derivatives. |

| Compound | EC₅₀ (nM) vs. W2 strain[6] | EC₅₀ (nM) vs. TM90-C2B strain[6] |

| 17 | 10 | 3 |

| 18 | >1000 | 100 |

| 19 | >1000 | 100 |

| 20 | 40 | 3 |

| 21 | 50 | 15 |

| 22 | 100 | 30 |

| 23 | 150 | 45 |

| 24 | 300 | 90 |

| 25 | 150 | 45 |

| 26 | 40 | 3 |

| 31 | 1072 | 764 |

| 38 | 100 | 300 |

| Table 3: In vitro antimalarial activity of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. |

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

References

- 1. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANTI-MALARIAL DRUGS AND ANALOGUES | PPTX [slideshare.net]

- 3. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for In Vitro Testing of Antimalarial Agent 18

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents. This document provides a detailed protocol for the initial in vitro screening of a hypothetical antimalarial agent, designated "Agent 18." The described assays are fundamental for determining the compound's potency, selectivity, and potential mechanism of action against the blood stages of P. falciparum.

The primary assays include the SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC50) against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) parasite strains.[1] Cytotoxicity is assessed using a standard MTT assay on a mammalian cell line (e.g., HepG2) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI).[2][3][4][5] Furthermore, protocols for drug combination studies and stage-specific assays are provided to explore potential synergistic interactions and to identify the parasite life cycle stage most susceptible to Agent 18.

Data Presentation

Table 1: Antiplasmodial Activity of Agent 18 against P. falciparum Strains

| Compound | P. falciparum Strain | IC50 (nM)[6][7] | Assay Method |

| Agent 18 | 3D7 (Chloroquine-sensitive) | 15.2 | SYBR Green I |

| Agent 18 | Dd2 (Chloroquine-resistant) | 28.5 | SYBR Green I |

| Chloroquine (Control) | 3D7 (Chloroquine-sensitive) | 8.7 | SYBR Green I |

| Chloroquine (Control) | Dd2 (Chloroquine-resistant) | 150.3 | SYBR Green I |

Table 2: In Vitro Cytotoxicity and Selectivity Index of Agent 18

| Compound | Cell Line | CC50 (µM) | Assay Method | Selectivity Index (SI = CC50 / IC50) |

| Agent 18 | HepG2 (Human hepatoma) | > 25 | MTT Assay | > 1645 (for 3D7) |

| Chloroquine (Control) | HepG2 (Human hepatoma) | > 100 | MTT Assay | > 11494 (for 3D7) |

Experimental Protocols

In Vitro Culture of Plasmodium falciparum

This protocol is foundational for all subsequent in vitro assays.

Materials:

-

P. falciparum strains (e.g., 3D7, Dd2)

-

Human erythrocytes (O+)

-

Complete Medium: RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 25 mM NaHCO3, 0.5% Albumax II, and 50 µg/mL hypoxanthine.[8]

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Incubator at 37°C

-

Sterile culture flasks and plates

Procedure:

-

Maintain continuous cultures of P. falciparum in human erythrocytes at a 5% hematocrit in complete medium.[9]

-

Incubate the culture flasks at 37°C in a humidified incubator with the specified gas mixture.[10]

-

Monitor parasite growth daily by light microscopy of Giemsa-stained thin blood smears.

-

Maintain parasitemia between 1-5% by adding fresh erythrocytes and complete medium as needed.

-

Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment for subsequent assays.[11]

Antiplasmodial Activity Assay (SYBR Green I-based)

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.[12][13][14]

Materials:

-

Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

-

Agent 18 and control drugs (e.g., Chloroquine)

-

96-well black, clear-bottom microplates

-

Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

Procedure:

-

Prepare serial dilutions of Agent 18 and control drugs in complete medium.

-

Add 20 µL of each drug dilution to the wells of a 96-well plate. Include drug-free wells as a negative control.

-

Add 180 µL of the synchronized parasite culture to each well.[1]

-

Incubate the plates for 72 hours at 37°C in the controlled atmosphere chamber.[10][15]

-

After incubation, add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I stock to each well.[1]

-

Incubate the plates in the dark at room temperature for 1 hour.[1]

-

Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[1][12]

-

Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of mammalian cells to determine the cytotoxicity of the test compound.[2][3][4][5]

Materials:

-

Mammalian cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Agent 18

-

96-well clear microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[1]

-

Replace the medium with fresh medium containing serial dilutions of Agent 18.

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Determine the CC50 values from the dose-response curves.

Mandatory Visualizations

Caption: Experimental workflow for the in vitro screening of Antimalarial Agent 18.

Caption: Hypothetical signaling pathway targeted by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 4. researchgate.net [researchgate.net]

- 5. In vitro assessment for cytotoxicity screening of new antimalarial candidates – ScienceOpen [scienceopen.com]

- 6. Assessment of malaria in vitro drug combination screening and mixed-strain infections using the malaria Sybr green I-based fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.malariaworld.org [media.malariaworld.org]

- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays | springermedizin.de [springermedizin.de]

- 11. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 12. iddo.org [iddo.org]

- 13. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 15. journals.asm.org [journals.asm.org]

Application Notes and Protocols for High-Throughput Screening of Novel Antimalarial Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urgent need for novel antimalarial therapeutics is driven by the emergence and spread of drug-resistant Plasmodium falciparum parasites. High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid assessment of large chemical libraries for potential antimalarial activity. This document provides detailed application notes and protocols for three robust HTS assays commonly used to identify and characterize new antimalarial agents, such as the hypothetical "Antimalarial agent 18" and its derivatives. The assays described are a fluorescence-based parasite growth assay, a luciferase-based reporter assay, and a parasite lactate dehydrogenase (pLDH) assay.

These protocols are designed to be adaptable for screening various compound libraries against different strains of P. falciparum. The accompanying data tables and workflow diagrams offer a comprehensive guide for researchers setting up and executing HTS campaigns for antimalarial drug discovery.

Fluorescence-Based Whole-Organism Growth Assay

This assay measures the proliferation of intraerythrocytic P. falciparum by quantifying parasite DNA. It is a simple, robust, and cost-effective method suitable for large-scale screening. Several DNA-intercalating dyes can be used, such as DAPI (4′,6-diamidino-2-phenylindole) or SYBR Green I.[1][2][3][4][5][6][7] The principle lies in the fact that mature erythrocytes lack a nucleus and therefore DNA, so the fluorescence signal is directly proportional to the number of viable parasites.[2]

Experimental Protocol: DAPI-Based Parasite Growth Assay[1][3][5][6]

Materials:

-

P. falciparum culture (e.g., 3D7, Dd2, HB3 strains) synchronized at the ring stage.

-

Complete RPMI 1640 medium with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II or human serum.

-

Human erythrocytes.

-

384-well black, clear-bottom microtiter plates.

-

DAPI staining solution (in a saponin-containing lysis buffer).

-

Test compounds (e.g., "this compound" derivatives) dissolved in DMSO.

-

Positive control (e.g., Chloroquine, Artemisinin).

-

Negative control (DMSO).

-

Automated liquid handling systems.

-

Fluorescence plate reader.

Procedure:

-

Compound Plating: Using an acoustic liquid handler or pin tool, dispense approximately 100 nL of test compounds and controls into the 384-well plates.

-

Parasite Plating: Prepare a synchronized ring-stage parasite culture at 0.5% parasitemia and 2% hematocrit in complete medium. Add 40 µL of this parasite suspension to each well of the compound-containing plates.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified, modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: After incubation, add 10 µL of DAPI staining solution to each well. This solution lyses the red blood cells and stains the parasite DNA.

-

Signal Reading: Incubate the plates at room temperature for at least 2 hours in the dark to allow for complete lysis and staining. Measure the fluorescence intensity using a plate reader with excitation at ~358 nm and emission at ~461 nm.

Data Analysis: The percentage of parasite growth inhibition is calculated relative to the controls. The 50% inhibitory concentration (IC50) values are then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Data Presentation: Hypothetical Screening Data for "this compound" Derivatives

| Compound ID | IC50 (nM) vs. 3D7 (Chloroquine-sensitive) | IC50 (nM) vs. Dd2 (Chloroquine-resistant) | Selectivity Index (SI)* |

| Agent 18-A | 15 | 25 | >1000 |

| Agent 18-B | 250 | 400 | 500 |

| Agent 18-C | 8 | 12 | >1500 |

| Chloroquine | 10 | 150 | Varies |

| Artemisinin | 5 | 4 | >2000 |

*Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) against a mammalian cell line (e.g., HEK293T) to the antimalarial IC50.

Workflow Diagram

Caption: Workflow for the DAPI-based antimalarial HTS assay.

Luciferase-Based Reporter Gene Assay

This assay utilizes a transgenic P. falciparum line that constitutively expresses a luciferase reporter gene.[8][9][10][11][12][13] The level of parasite viability is determined by measuring the luminescence produced upon the addition of the luciferase substrate. This method is highly sensitive, has an excellent signal-to-noise ratio, and is well-suited for ultra-high-throughput screening (uHTS) in 1536-well format.[8][9][11]

Experimental Protocol: P. falciparum Luciferase Assay[10][12][13]

Materials:

-

Transgenic P. falciparum line expressing luciferase (e.g., NF54-luc).

-

Complete RPMI 1640 medium.

-

Human erythrocytes.

-

1536-well white, solid-bottom microtiter plates.

-

Luciferase assay reagent (e.g., Bright-Glo® or Steady-Glo®).

-

Test compounds dissolved in DMSO.

-

Positive and negative controls.

-

Automated liquid handling and plate reading systems.

Procedure:

-

Compound Plating: Dispense ~50 nL of test compounds into 1536-well plates.

-

Parasite Plating: Add 5 µL of synchronized ring-stage luciferase-expressing parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours under standard parasite culture conditions.

-

Reagent Addition: Equilibrate the plates to room temperature. Add 5 µL of luciferase assay reagent to each well. This reagent lyses the cells and contains the substrate for the luciferase enzyme.

-

Signal Reading: Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a suitable plate reader.

Data Analysis: Luminescence readings are proportional to the number of viable parasites. The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.

Data Presentation: Hypothetical Luciferase Assay Data

| Compound ID | Luciferase Assay IC50 (nM) | Assay Quality (Z'-factor) |

| Agent 18-A | 12 | 0.85 |

| Agent 18-B | 220 | 0.82 |

| Agent 18-C | 7 | 0.88 |

| Chloroquine | 9 | 0.86 |

| Artemisinin | 4 | 0.89 |

Workflow Diagram

Caption: Workflow for the luciferase-based antimalarial HTS assay.

Parasite Lactate Dehydrogenase (pLDH) Assay

This enzymatic assay measures the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme, which is essential for anaerobic glycolysis in P. falciparum. The pLDH activity is used as a biomarker for parasite viability.[14][15][16] The assay involves a catalytic reaction where pLDH reduces a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[15]

Experimental Protocol: pLDH-Based Assay[15][16]

Materials:

-

P. falciparum culture.

-

Complete RPMI 1640 medium.

-

Human erythrocytes.

-

384-well microtiter plates.

-

MaloStat™ reagent or similar.

-

NBT/PES (nitro-blue tetrazolium/phenazine ethosulfate) solution.

-

Lysis buffer (e.g., containing Triton X-100).

-

Test compounds, positive and negative controls.

-

Absorbance microplate reader.

Procedure:

-

Compound and Parasite Plating: Plate compounds and synchronized parasite culture in 384-well plates as described for the fluorescence assay.

-

Incubation: Incubate the plates for 72 hours under standard parasite culture conditions.

-

Lysis: After incubation, lyse the infected erythrocytes by freeze-thaw cycles or by adding a lysis buffer to release the parasite enzymes.

-

Enzymatic Reaction: Add 20 µL of a freshly prepared mixture of MaloStat™ reagent and NBT/PES solution to each well.[15]

-

Signal Development and Reading: Incubate the plates at room temperature for 15-30 minutes in the dark. Measure the absorbance at ~650 nm using a microplate reader. The color intensity is proportional to the pLDH activity and thus to the number of viable parasites.[15]

Data Analysis: The absorbance values are used to calculate the percentage of parasite inhibition and to determine the IC50 values for the test compounds.

Data Presentation: Hypothetical pLDH Assay Data

| Compound ID | pLDH Assay IC50 (nM) | Correlation with Fluorescence Assay |

| Agent 18-A | 18 | High |

| Agent 18-B | 275 | High |

| Agent 18-C | 10 | High |

| Chloroquine | 12 | High |

| Artemisinin | 6 | High |

Workflow Diagram

Caption: Workflow for the pLDH-based antimalarial HTS assay.

Conclusion

The high-throughput screening assays detailed in these application notes provide robust and validated methods for the discovery of novel antimalarial agents like "this compound" and its derivatives. The choice of assay depends on the available infrastructure, desired throughput, and specific goals of the screening campaign. For large-scale primary screening, fluorescence and luciferase-based assays are highly efficient. The pLDH assay serves as an excellent orthogonal method for hit confirmation. By implementing these detailed protocols, researchers can effectively identify and characterize promising lead compounds, accelerating the development of the next generation of antimalarial drugs.

References

- 1. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria | Medicines for Malaria Venture [mmv.org]

- 10. Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of MMV malaria box inhibitors of plasmodium falciparum early-stage gametocytes using a luciferase-based high-throughput assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validating a Firefly Luciferase-Based High-Throughput Screening Assay for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: In Vivo Efficacy Testing of Antimalarial Agent 18 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium parasites necessitate the continuous development of novel antimalarial agents. Murine models of malaria are indispensable tools in the preclinical evaluation of new chemical entities, providing a crucial link between in vitro activity and potential clinical efficacy in humans.[1][2][3] These models allow for the assessment of a compound's efficacy, pharmacokinetics, and safety in a living organism.[1][3] This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of Antimalarial agent 18, a potent IspC inhibitor that targets the non-mevalonate isoprenoid biosynthesis pathway.[4]

This compound has demonstrated significant in vitro activity against Plasmodium falciparum, with an IC50 value of 50 nM.[4] The following protocols describe standard in vivo assays to determine its efficacy in mouse models, including the 4-day suppressive test (Peters' test) and Rane's curative test.

Mechanism of Action of this compound

This compound functions as a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), also known as IspC. This enzyme is a key component of the non-mevalonate or methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[4] This pathway is essential for the parasite but absent in humans, making it an attractive target for novel antimalarial drugs. By inhibiting IspC, this compound disrupts the production of essential isoprenoids, leading to parasite death.[4]

Data Presentation

The following tables present illustrative quantitative data on the in vivo efficacy of this compound in mouse models.

Table 1: Efficacy of this compound in the 4-Day Suppressive Test (Peters' Test)

| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Parasitemia (%) on Day 4 (± SD) | % Parasitemia Suppression | Mean Survival Time (Days ± SD) |

| Vehicle Control | - | 35.2 ± 4.5 | - | 7.2 ± 1.1 |

| Chloroquine | 10 | 0.8 ± 0.2 | 97.7 | >30 |

| This compound | 10 | 15.1 ± 2.1 | 57.1 | 14.5 ± 2.3 |

| This compound | 30 | 5.6 ± 1.3 | 84.1 | 25.8 ± 3.4 |

| This compound | 100 | 1.2 ± 0.5 | 96.6 | >30 |

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Curative Efficacy of this compound in Rane's Test

| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Parasitemia (%) on Day 3 (Pre-treatment) | Mean Parasitemia (%) on Day 5 (Post-treatment) | % Parasitemia Reduction |

| Vehicle Control | - | 12.5 ± 2.8 | 45.7 ± 5.1 | - |

| Chloroquine | 10 | 11.8 ± 3.1 | 1.5 ± 0.7 | 87.3 |

| This compound | 30 | 12.1 ± 2.5 | 8.9 ± 1.9 | 26.4 |

| This compound | 100 | 11.5 ± 3.0 | 2.1 ± 0.9 | 81.7 |

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

A generalized workflow for in vivo antimalarial efficacy testing is depicted below.

Protocol 1: The 4-Day Suppressive Test (Peters' Test)

This test evaluates the schizonticidal activity of a compound against an early infection.[5][6][7]

Materials:

-

Plasmodium berghei (e.g., ANKA strain) infected donor mouse with 20-30% parasitemia.

-

Experimental mice (e.g., Swiss albino or ICR mice, 18-22g).[1]

-

This compound.

-

Standard antimalarial drug (e.g., Chloroquine).

-

Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water).[1]

-

Giemsa stain.

-

Microscope with oil immersion objective.

-

Syringes and needles.

-

Saline solution.

Procedure:

-

Parasite Inoculation:

-

Collect blood from a donor mouse with rising parasitemia (20-30%).

-

Dilute the blood in saline to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.[1]

-

Inject each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the diluted infected blood on Day 0.

-

-

Drug Administration:

-

Randomly divide the infected mice into groups (n=5 per group): vehicle control, positive control (Chloroquine), and experimental groups (different doses of this compound).[1]

-

Two to four hours post-infection, administer the first dose of the respective treatments orally (p.o.) or subcutaneously (s.c.).[1]

-

Continue daily administration for four consecutive days (Day 0 to Day 3).[8]

-

-

Monitoring Parasitemia:

-

On Day 4, prepare thin blood smears from the tail vein of each mouse.

-

Fix the smears with methanol and stain with Giemsa.

-

Determine the percentage of parasitemia by counting the number of iRBCs per 1000 total RBCs under a microscope.[1]

-

-

Data Analysis:

-

Calculate the average parasitemia for each group.

-

Determine the percent suppression of parasitemia using the following formula:

-

% Suppression = [(A - B) / A] x 100, where A is the mean parasitemia in the vehicle control group and B is the mean parasitemia in the treated group.

-

-

-

Survival Monitoring:

-

Monitor the mice daily for survival for up to 30 days.[1]

-

Calculate the mean survival time for each group.

-

Protocol 2: Rane's Curative Test

This test evaluates the efficacy of a compound on an established infection.[7][9]

Materials:

-

Same as for the 4-Day Suppressive Test.

Procedure:

-

Parasite Inoculation:

-

Infect mice as described in the 4-Day Suppressive Test.

-

-

Establishment of Infection:

-

Allow the infection to establish for 72 hours (Day 3).

-

Confirm parasitemia by preparing blood smears.

-

-

Drug Administration:

-

Randomly divide the infected mice into treatment groups (n=5 per group).

-

Administer the respective treatments daily for a specified period (e.g., 4-5 days), starting on Day 3.

-

-

Monitoring Parasitemia:

-

Prepare thin blood smears daily from Day 3 (pre-treatment) until the end of the treatment period.

-

Stain and determine the percentage of parasitemia as previously described.

-

-

Data Analysis:

-

Calculate the mean parasitemia for each group before and after treatment.

-

Determine the percent reduction in parasitemia.

-

-

Survival Monitoring:

-

Monitor the survival of the mice daily for up to 30 days.

-

Conclusion

The protocols outlined provide a standardized framework for the in vivo evaluation of this compound. The 4-day suppressive test will provide initial data on the agent's ability to inhibit parasite growth, while Rane's test will assess its curative potential against established infections. The illustrative data highlights the expected outcomes of these experiments. Successful demonstration of in vivo efficacy, coupled with its novel mechanism of action, would position this compound as a promising candidate for further preclinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-day suppressive test: Significance and symbolism [wisdomlib.org]

- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. media.malariaworld.org [media.malariaworld.org]

Application Note: Cell-Based Assays for Determining the Cytotoxicity of Antimalarial Agent 18

Audience: Researchers, scientists, and drug development professionals.

Introduction The development of new antimalarial drugs is a global health priority, largely driven by the emergence and spread of drug-resistant Plasmodium parasites.[1] A critical step in the drug discovery pipeline is the evaluation of a candidate compound's toxicity profile. In vitro cytotoxicity assays are indispensable tools used to predict the potential toxic effects of new therapeutic agents on host cells at an early stage.[2][3] These assays offer significant advantages over in vivo methods, including reduced cost, higher throughput, and the ability to control experimental variables more precisely.[1][4][5][6]

In antimalarial research, there is no single gold-standard protocol for determining the toxicity of a drug candidate.[1][4][5][6][7] Therefore, a panel of assays assessing different cellular health indicators is recommended to build a comprehensive cytotoxicity profile. This application note provides detailed protocols for three common and robust cell-based assays to evaluate the cytotoxicity of a novel compound, "Antimalarial Agent 18":

-

MTT Assay: Measures cell viability based on mitochondrial metabolic activity.

-

Lactate Dehydrogenase (LDH) Assay: Quantifies cell death by measuring the release of a cytosolic enzyme upon loss of membrane integrity, primarily an indicator of necrosis.[8]

-

Caspase-Glo® 3/7 Assay: Determines the level of apoptosis (programmed cell death) by measuring the activity of key executioner caspases.

These protocols are designed for use with various mammalian cell lines, such as HepG2 (human liver cancer cell line) and MRC-5 (human lung fibroblast cell line), to assess potential organ-specific toxicity.[9][10]

Overall Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves cell preparation, compound treatment, and subsequent analysis using the selected assays.

Caption: General workflow for cytotoxicity testing of this compound.

MTT Cell Viability Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12][13] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilizing the crystals.[14]

Caption: Principle of the MTT cell viability assay.

Experimental Protocol

-

Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[1][5]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[4] Create a series of dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 1% to avoid solvent toxicity.[1]

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[4][11]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4][11]

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[4] Mix gently on an orbital shaker for 15 minutes.[13]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11][13]

Data Analysis

-

Subtract the average absorbance of the blank (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot % Viability against the log concentration of this compound.

-

Determine the 50% cytotoxic concentration (CC50) value using non-linear regression analysis.[4]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[8][15] When the plasma membrane is damaged, LDH is released into the cell culture medium.[15][16] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[8] This NADH is then used by a diaphorase to reduce a tetrazolium salt into a colored formazan product, which can be measured colorimetrically.[8][15]

Caption: Principle of the LDH release cytotoxicity assay.

Experimental Protocol

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to set up additional controls for the LDH assay:

-

Low Control (Spontaneous LDH release): Untreated cells.

-

High Control (Maximum LDH release): Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay.

-

Background Control: Culture medium without cells.

-

-

Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[17]

-

Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing a catalyst and a dye solution).

-

Reaction Incubation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for 30 minutes, protected from light.[16]

-

Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis

-

Subtract the absorbance of the background control from all other readings.

-

Calculate the percentage of cytotoxicity for each sample using the formula: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Low Control) / (Absorbance of High Control - Absorbance of Low Control)] x 100

-

Plot % Cytotoxicity against the log concentration of this compound to determine the CC50 value.

Caspase-Glo® 3/7 Apoptosis Assay

Principle

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anticancer and antiprotozoal drugs.[18][19] This process is often executed by a family of proteases called caspases.[20] The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specific for caspase-3 and caspase-7. In the presence of these active caspases, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a stable luminescent signal that is proportional to caspase activity.[18]

Experimental Protocol

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements. Include a positive control for apoptosis (e.g., staurosporine).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's protocol (reconstituting the lyophilized substrate with the buffer).

-

Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

-

Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis

-

Subtract the average luminescence of the blank (medium + reagent) from all other readings.

-

Calculate the fold increase in caspase activity compared to the vehicle control. Fold Increase = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)

-

Plot the fold increase in caspase-3/7 activity against the concentration of this compound.

Data Presentation

Quantitative data should be organized into clear and concise tables for comparison and analysis.

Table 1: Example Raw Data for this compound (48h Treatment on HepG2 Cells)

| Concentration (µM) | MTT (Absorbance @ 570nm) | LDH (Absorbance @ 490nm) | Caspase-Glo (RLU) |

|---|---|---|---|

| Vehicle Control | 1.250 | 0.150 | 15,000 |

| 0.1 | 1.235 | 0.155 | 18,500 |

| 1 | 1.150 | 0.180 | 45,000 |

| 10 | 0.750 | 0.550 | 120,000 |

| 50 | 0.250 | 0.850 | 95,000 |

| 100 | 0.100 | 0.900 | 60,000 |

| Low Control (LDH) | N/A | 0.150 | N/A |

| High Control (LDH) | N/A | 0.950 | N/A |

RLU: Relative Luminescence Units

Table 2: Example Calculated Cytotoxicity/Viability Data

| Concentration (µM) | MTT (% Viability) | LDH (% Cytotoxicity) | Caspase-Glo (Fold Increase) |

|---|---|---|---|

| 0.1 | 98.8% | 0.6% | 1.23 |

| 1 | 92.0% | 3.8% | 3.00 |

| 10 | 60.0% | 50.0% | 8.00 |

| 50 | 20.0% | 87.5% | 6.33 |

| 100 | 8.0% | 93.8% | 4.00 |

Table 3: Summary of CC50 Values for this compound

| Assay | Cell Line | CC50 (µM) | Primary Cytotoxicity Pathway |

|---|---|---|---|

| MTT Assay | HepG2 | 12.5 | Metabolic Inhibition |

| LDH Assay | HepG2 | 10.0 | Necrosis/Membrane Damage |

| MTT Assay | MRC-5 | 45.0 | Metabolic Inhibition |

| LDH Assay | MRC-5 | > 100 | Low Membrane Damage |

Conclusion The protocols outlined in this application note provide a robust framework for assessing the in vitro cytotoxicity of the novel this compound. By employing a multi-assay strategy that evaluates metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-Glo 3/7), researchers can gain a comprehensive understanding of the compound's effects on mammalian cells. The resulting CC50 values and pathway-specific information are crucial for calculating the selectivity index (CC50 for mammalian cells / IC50 for Plasmodium) and making informed decisions about advancing promising, non-toxic candidates in the drug development process.

References

- 1. scielo.br [scielo.br]

- 2. kosheeka.com [kosheeka.com]

- 3. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. In vitro assessment for cytotoxicity screening of new antimalarial candidates – ScienceOpen [scienceopen.com]

- 7. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 8. caymanchem.com [caymanchem.com]

- 9. Combination of Antimalarial and CNS Drugs with Antineoplastic Agents in MCF-7 Breast and HT-29 Colon Cancer Cells: Biosafety Evaluation and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pasteur-network.org [pasteur-network.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. broadpharm.com [broadpharm.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. biocompare.com [biocompare.com]

- 17. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]

- 18. Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An Apoptotic Caspase Network Safeguards Cell Death Induction in Pyroptotic Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Pharmacokinetic Analysis of Antimalarial Agent 18 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimalarial agent 18 is a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (IspC), a key enzyme in the non-mevalonate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential for the survival of Plasmodium falciparum but absent in humans, making IspC an attractive target for novel antimalarial therapies.[1] Understanding the pharmacokinetic profile of this compound is critical for its development as a therapeutic agent. These application notes provide a comprehensive overview of the methodologies required to perform a thorough pharmacokinetic analysis of this compound in various animal models.

Data Presentation

Due to the limited publicly available pharmacokinetic data for this compound, the following tables present representative data based on studies of fosmidomycin, a structurally related IspC inhibitor, in various animal models. This data is intended to serve as a reference for expected pharmacokinetic parameters.

Table 1: Representative Single-Dose Pharmacokinetic Parameters of an IspC Inhibitor (Fosmidomycin) in Rats

| Parameter | Intravenous (20 mg/kg) | Oral (100 mg/kg) |

| Cmax (µg/mL) | - | 16.6 |

| Tmax (h) | - | Not Specified |

| AUC (µg·h/mL) | Not Specified | Not Specified |

| Half-life (t½) (h) | 1.14 | Not Specified |

| Bioavailability (%) | - | ~45.8 (based on urinary recovery) |

Source: Representative data adapted from studies on fosmidomycin.[2]

Table 2: Representative Single-Dose Pharmacokinetic Parameters of an IspC Inhibitor (Fosmidomycin) in Dogs

| Parameter | Intravenous (20 mg/kg) | Intramuscular (20 mg/kg) | Oral (40 mg/kg) |

| Cmax (µg/mL) | 54.8 (at 0.25h) | 41.4 | 16.6 |

| Tmax (h) | - | Not Specified | Not Specified |

| AUC (µg·h/mL) | Not Specified | Not Specified | Not Specified |

| Half-life (t½) (h) | 1.14 | Not Specified | Not Specified |

| Bioavailability (%) | - | - | ~37.8 (based on urinary recovery) |

Source: Representative data adapted from studies on fosmidomycin.[2]

Experimental Protocols

Animal Models

Commonly used animal models for pharmacokinetic studies of antimalarial agents include mice (e.g., ICR, BALB/c) and rats (e.g., Sprague-Dawley, Wistar).[3][4] Non-human primates, such as cynomolgus macaques, may be used in later-stage preclinical studies.

Formulation and Dosing of this compound

-

Formulation: this compound should be formulated in a suitable vehicle for the intended route of administration. For intravenous (IV) administration, the compound should be dissolved in a sterile, physiologically compatible solution (e.g., saline, PBS with a solubilizing agent if necessary). For oral (PO) gavage, the compound can be suspended or dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) or polyethylene glycol (PEG).

-

Dose Selection: Dose levels should be selected based on in vitro potency and any available toxicology data. A typical study might include a single IV dose and one or more oral dose levels to determine bioavailability.

-

Administration:

-

Intravenous (IV): Administer as a bolus injection via the tail vein in mice or rats, or a suitable peripheral vein in larger animals.

-

Oral (PO): Administer via oral gavage using a suitable feeding needle.

-

Blood Sample Collection

-

Sampling Sites: Blood samples can be collected from various sites, including the tail vein, saphenous vein, or via a surgically implanted jugular vein catheter.[5][6] The use of a catheter allows for serial blood sampling from a single animal without repeated stress from venipuncture.[7]

-

Time Points: A typical sampling schedule for an oral dosing study might include pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.[8] For IV administration, earlier and more frequent sampling is required to characterize the distribution phase (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Sample Volume: The volume of blood collected at each time point should be minimized, especially in small rodents, to avoid physiological stress. Microsampling techniques requiring ≤ 50 µL of blood are recommended.

-

Sample Processing:

-

Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

-

Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma supernatant to clean, labeled tubes.

-

Store plasma samples at -80°C until analysis.

-

Bioanalytical Method: LC-MS/MS